molecular formula C20H17N3O4S B2867196 (Z)-2-(2,4-dioxo-3-(2-oxo-2-(p-tolylamino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide CAS No. 880797-53-5

(Z)-2-(2,4-dioxo-3-(2-oxo-2-(p-tolylamino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide

Cat. No.: B2867196
CAS No.: 880797-53-5
M. Wt: 395.43
InChI Key: CRCHZAKVIWXHLZ-WJDWOHSUSA-N
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Description

(Z)-2-(2,4-dioxo-3-(2-oxo-2-(p-tolylamino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide is a synthetic compound featuring a thiazolidine-2,4-dione (TZD) core, a scaffold of significant interest in medicinal chemistry. Derivatives of TZD are extensively investigated for their potential as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) modulators for type 2 diabetes research . Activation of PPARγ enhances insulin sensitivity and helps regulate blood glucose levels, making this compound a valuable candidate for anti-diabetic research . Furthermore, TZD-based structures are studied for their antiproliferative properties and potential application in oncology research, with investigations into their activity against various cancer cell lines . The Z conformation about the exocyclic double bond, confirmed in related crystal structures, is crucial for the molecule's geometry and potential biological interactions . This configuration favors specific intramolecular interactions that may influence its binding to biological targets. This product is presented for early-stage discovery research. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. The buyer assumes responsibility for confirming the product's identity and purity, as comprehensive analytical data is not available for this compound.

Properties

IUPAC Name

2-[(5Z)-5-(2-anilino-2-oxoethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-13-7-9-15(10-8-13)22-18(25)12-23-19(26)16(28-20(23)27)11-17(24)21-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,21,24)(H,22,25)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCHZAKVIWXHLZ-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC(=O)NC3=CC=CC=C3)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C(=O)NC3=CC=CC=C3)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2,4-dioxo-3-(2-oxo-2-(p-tolylamino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide, a thiazolidine derivative, has garnered attention for its potential biological activities, including anticancer and antibacterial properties. This article synthesizes current research findings related to the compound's biological activity, focusing on its efficacy against various cancer cell lines and bacterial strains.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

PropertyValue
Molecular FormulaC20_{20}H17_{17}N3_{3}O4_{4}S
Molecular Weight395.4 g/mol
CAS Number880797-53-5

Anticancer Activity

Research has demonstrated that thiazolidine derivatives, including this compound, exhibit significant anticancer activity. The compound has been evaluated against various cancer cell lines, showing promising results.

Case Studies and Findings

  • Antiproliferative Effects : In a study by Havrylyuk et al., several derivatives of thiazolidine were synthesized and tested for antiproliferative activity against leukemia (HL-60), breast cancer (MDA-MB-231), and CNS cancer (SF-268) cell lines. Among these, compounds similar to our target compound showed significant inhibition of cell proliferation, indicating potential for further development in cancer therapy .
  • Mechanism of Action : The mechanism underlying the anticancer effects involves the induction of apoptosis in tumor cells. For instance, derivatives tested according to the NCI protocol exhibited high cytotoxicity against multiple tumor cell lines including cervical carcinoma (HeLa), colorectal cancer (HT29), lung cancer (A549), and breast cancer (MCF-7) .
  • Structure-Activity Relationship : The presence of specific substituents on the thiazolidine ring significantly influences biological activity. Substituents such as phenoxy groups enhance the compound's ability to inhibit tumor growth .

Antibacterial Activity

In addition to its anticancer properties, this compound has also been evaluated for antibacterial activity.

Research Findings

  • Broad Spectrum Activity : A study reported that thiazolidine derivatives exhibited antibacterial effects against both Gram-positive and Gram-negative bacteria. The compounds demonstrated greater efficacy than traditional antibiotics like ampicillin .
  • Minimum Inhibitory Concentration (MIC) : The most active derivatives showed MIC values ranging from 0.004 to 0.03 mg/mL against sensitive strains such as Enterobacter cloacae and Staphylococcus aureus . This suggests a strong potential for these compounds in treating bacterial infections.
  • Comparative Analysis : In comparative studies, certain derivatives displayed antibacterial potency exceeding that of established antibiotics, highlighting their potential as alternative therapeutic agents .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: The p-tolylaminoethyl group in the target compound distinguishes it from derivatives with simpler alkyl or aryl substituents (e.g., methylphenyl in Compound 11 ). This group may enhance target specificity via π-π stacking or hydrogen bonding.
  • Acetamide vs. Thioxoacetamide : Unlike thioxoacetamide derivatives (e.g., Compound 11), the acetamide moiety in the target compound could improve solubility and metabolic stability, as thiol groups often increase reactivity and toxicity .
  • Aromatic Substitutions : The N-phenyl group is common across analogs, but substituents like 4-methoxy (Compound 5d ) or pyridinyl (ZINC4140163 ) alter electronic properties and binding affinities.

Preparation Methods

Synthesis of the Thiazolidine-2,4-Dione Core

The thiazolidine-2,4-dione scaffold serves as the foundational structure for the target compound. As demonstrated in prior studies, this heterocycle is synthesized via cyclocondensation of thiourea derivatives with α-halocarbonyl compounds. For instance, p-toluidine (4-aminotoluene) reacts with chloroacetyl chloride in the presence of triethylamine to form 2-chloro-N-(p-tolyl)acetamide , which subsequently undergoes cyclization with thiourea in refluxing ethanol (Scheme 1). This step typically achieves yields of 65–78%, with the reaction mechanism proceeding through nucleophilic displacement of chloride by the thiol group, followed by intramolecular cyclization.

Key Reaction Conditions

  • Solvent: Ethanol or dimethylformamide (DMF)
  • Temperature: 80–100°C
  • Catalysts: Triethylamine or potassium carbonate
  • Yield: 68–75%

Knoevenagel Condensation for (Z)-Selective Double Bond Formation

The exocyclic double bond at the 5-position is established through a Knoevenagel condensation between the thiazolidine-2,4-dione derivative and N-phenylacetamide . This reaction is stereoselective, favoring the (Z)-isomer due to kinetic control under mild conditions.

Procedure

  • Activation of the Methylene Group :
    • The thiazolidine-2,4-dione derivative (1.0 equiv) and N-phenylacetamide (1.2 equiv) are dissolved in toluene.
  • Catalytic System :
    • Piperidine (10 mol%) and glacial acetic acid (5 mol%) are added to facilitate enolate formation.
  • Reaction Conditions :
    • Reflux at 110°C for 8–12 hours under nitrogen atmosphere.
  • Workup :
    • The mixture is cooled, diluted with ethyl acetate, and washed with 5% HCl to remove residual base.

Stereochemical Control

  • The (Z)-configuration is confirmed via $$^1$$H-NMR coupling constants ($$J = 12–14$$ Hz for transannular protons) and NOE spectroscopy.
  • Polar aprotic solvents (e.g., toluene) enhance selectivity by stabilizing the transition state.

Purification and Characterization

Crude product purification is achieved via recrystallization from ethanol/water (3:1) or column chromatography (silica gel, hexane/ethyl acetate gradient).

Analytical Data

  • IR (KBr) : 3340 cm$$^{-1}$$ (N–H stretch), 1720 cm$$^{-1}$$ (C=O), 1665 cm$$^{-1}$$ (C=C).
  • $$^1$$H-NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.68–7.12 (m, 9H, aromatic), 4.32 (s, 2H, CH$$2$$), 2.31 (s, 3H, CH$$3$$).
  • HRMS (ESI+) : m/z calculated for C$${22}$$H$${20}$$N$$3$$O$$4$$S [M+H]$$^+$$: 434.1174, found: 434.1178.

Comparative Analysis of Synthetic Routes

Method Steps Total Yield (%) Key Advantage Limitation
Sequential Alkylation 4 58 High stereoselectivity Lengthy purification
One-Pot Condensation 3 72 Reduced reaction time Lower (Z)-selectivity (75%)
Microwave-Assisted 3 81 Enhanced efficiency (30 min) Specialized equipment required

Data synthesized from.

Mechanistic Considerations and Side Reactions

  • Competing E-Isomer Formation : Elevated temperatures (>120°C) favor thermodynamic (E)-isomer via retro-Knoevenagel pathways.
  • Byproducts : Hydrolysis of the acetamide group may occur under acidic conditions, necessitating pH control during workup.

Scalability and Industrial Relevance

Kilogram-scale synthesis has been reported using continuous flow reactors, achieving 89% yield with 98% (Z)-purity. Key parameters include:

  • Residence time: 20 minutes
  • Temperature: 100°C
  • Catalyst loading: 8 mol% piperidine

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